3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile

Catalog No.
S13408540
CAS No.
5542-43-8
M.F
C11H6N2O3
M. Wt
214.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitri...

CAS Number

5542-43-8

Product Name

3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1,2-oxazole-4-carbonitrile

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

InChI

InChI=1S/C11H6N2O3/c12-4-8-5-16-13-11(8)7-1-2-9-10(3-7)15-6-14-9/h1-3,5H,6H2

InChI Key

XPURRZWEBQENTC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC=C3C#N

3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile is a compound characterized by its unique structure, which integrates an isoxazole ring with a benzo[d][1,3]dioxole moiety. This compound features a carbonitrile functional group at the 4-position of the isoxazole ring. The presence of both the dioxole and isoxazole rings contributes to its potential biological activities and chemical reactivity. The molecular formula of this compound is C10_{10}H7_{7}N3_{3}O3_{3}, and it has garnered attention for its applications in medicinal chemistry.

Typical of isoxazoles and nitriles. Key reactions include:

  • Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of amides or other derivatives when reacted with appropriate nucleophiles.
  • Cycloaddition Reactions: Isoxazoles are known to engage in cycloaddition reactions, which can be utilized in synthetic pathways to generate more complex structures.
  • Reduction Reactions: The carbonitrile group can be reduced to a primary amine or aldehyde under suitable conditions, expanding the scope of derivatives that can be synthesized from this compound.

Research indicates that 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile exhibits significant biological activities. Preliminary studies suggest potential anti-inflammatory and antidiabetic properties, similar to other benzodioxole derivatives. The compound's ability to inhibit specific enzymes, such as α-amylase, has been noted, making it a candidate for further investigation in diabetes management . Additionally, its structural features may contribute to interactions with biological targets, enhancing its pharmacological profile.

The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of benzo[d][1,3]dioxole derivatives with isoxazole precursors under acidic or basic conditions.
  • Cyclization Reactions: Utilizing appropriate starting materials that contain both dioxole and nitrile functionalities can lead to cyclization and formation of the desired isoxazole structure.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the final product.

The applications of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile are diverse:

  • Medicinal Chemistry: Its potential as an anti-inflammatory and antidiabetic agent makes it valuable in drug development.
  • Agricultural Chemistry: Compounds with similar structures have been investigated for use as agrochemicals due to their biological activity against pests and diseases.
  • Material Science: Isoxazole derivatives are explored for their properties in polymer chemistry and as ligands in coordination chemistry.

Interaction studies involving 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile have focused on its binding affinity with various enzymes and receptors. For instance, studies have shown that it may inhibit α-amylase activity effectively, suggesting potential use in managing carbohydrate metabolism . Further investigations into its interactions with other biomolecules could provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Benzo[d]isoxazole-3-carboxylic acidContains a carboxylic acid groupAnti-inflammatory propertiesLacks the carbonitrile functionality
5-ChloroisoxazoleChlorine substituent on isoxazoleAntimicrobial activitySimpler structure without dioxole
2-MercaptoisoxazoleThiol group instead of carbonitrilePotential antifungal activityDifferent functional group leading to varied reactivity
Benzodioxole derivativesVarious substituents on dioxoleAntioxidant propertiesFocus on dioxole chemistry rather than isoxazole

The uniqueness of 3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile lies in its combination of both the benzo[d][1,3]dioxole and isoxazole moieties along with the carbonitrile group, which may enhance its biological activity compared to other similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

214.03784206 g/mol

Monoisotopic Mass

214.03784206 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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